1-(3-Bromo-6-methoxypyridin-2-yl)ethanone chemical structure and properties
1-(3-Bromo-6-methoxypyridin-2-yl)ethanone chemical structure and properties
An In-Depth Technical Guide to 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone: A Keystone Synthetic Intermediate
Abstract
This technical guide provides a comprehensive overview of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. The document elucidates its core chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it presents a detailed synthesis protocol, offering mechanistic insights into the reaction pathway. The guide explores the compound's chemical reactivity, highlighting its utility as a versatile building block in the synthesis of advanced bioactive molecules, particularly through cross-coupling reactions. This paper is intended for researchers, chemists, and professionals in drug discovery and development, serving as a practical resource for leveraging this important chemical intermediate.
Molecular Structure and Identification
1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a substituted pyridine featuring three key functional groups that dictate its chemical behavior: an acetyl group (ethanone), a bromine atom, and a methoxy group. The strategic placement of these groups on the pyridine ring creates a molecule primed for sequential, regioselective modifications. The bromine atom at the 3-position is a versatile handle for cross-coupling reactions, the acetyl group at the 2-position provides a site for nucleophilic additions or derivatization, and the methoxy group at the 6-position influences the electronic properties of the aromatic ring.
The definitive identifiers for this compound are cataloged below.
| Identifier | Value |
| IUPAC Name | 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone |
| CAS Number | 1245563-14-7 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Canonical SMILES | CC(=O)C1=C(C=CC(=N1)OC)Br |
| InChI Key | YLKRFBARMVALSE-UHFFFAOYSA-N |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_acetyl [label="C"]; O_acetyl [label="O"]; C_methyl_acetyl [label="CH₃"]; Br3 [label="Br"]; O_methoxy [label="O"]; C_methyl_methoxy [label="CH₃"];
// Positioning N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_acetyl [pos="-2.6,1.5!"]; O_acetyl [pos="-2.6,2.7!"]; C_methyl_acetyl [pos="-3.9,0.75!"]; Br3 [pos="-2.6,-1.5!"]; O_methoxy [pos="2.6,1.5!"]; C_methyl_methoxy [pos="3.9,1.5!"];
// Bonds C2 -- N1; C3 -- C2; C4 -- C3; C5 -- C4; C6 -- C5; N1 -- C6; C2 -- C_acetyl; C_acetyl -- O_acetyl [style=double]; C_acetyl -- C_methyl_acetyl; C3 -- Br3; C6 -- O_methoxy; O_methoxy -- C_methyl_methoxy; }
Caption: 2D Structure of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.
Physicochemical and Spectroscopic Properties
The physical state of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is typically a solid at room temperature. While specific, peer-reviewed data on properties like melting point and solubility are not widely published, information from commercial suppliers provides a general profile.
| Property | Value / Description |
| Appearance | White to off-white or light yellow solid/powder |
| Melting Point | Data varies; typically cited in the range of 85-95 °C |
| Boiling Point | Not determined (likely decomposes) |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. |
Spectroscopic Profile (Expected)
While a publicly available, peer-reviewed full spectral analysis is scarce, the structure allows for a confident prediction of its key spectroscopic features. Researchers synthesizing or using this compound should verify its identity against these expected signals.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the acetyl methyl protons (CH₃), a singlet for the methoxy protons (OCH₃), and two doublets in the aromatic region corresponding to the two coupled protons on the pyridine ring.
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¹³C NMR: The carbon NMR would reveal eight distinct carbon signals: one for the methyl of the acetyl group, one for the methoxy carbon, five for the pyridine ring carbons (with the carbon bearing the bromine showing a characteristic shift), and one for the carbonyl carbon (C=O) at a significantly downfield chemical shift.
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IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch, typically found in the 1690-1710 cm⁻¹ region for aryl ketones. Other key signals would include C-O stretching for the methoxy group and C-Br stretching.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Mechanistic Insights
The synthesis of substituted pyridines often involves multi-step sequences starting from commercially available precursors.[1] A common and logical approach to synthesizing 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone involves the directed ortho-metalation of a substituted pyridine followed by quenching with an acetylating agent.
Proposed Synthetic Protocol
This protocol is a representative method based on established organometallic chemistry principles for pyridine functionalization.
Step 1: Directed ortho-Metalation To a solution of 3-bromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), a strong lithium amide base such as Lithium Diisopropylamide (LDA) is added dropwise.
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Causality: The methoxy group at the 6-position and the bromo group at the 3-position both help to acidify the proton at the 2-position. LDA is a strong, non-nucleophilic base ideal for deprotonating this specific position without competing side reactions. The extremely low temperature (-78 °C) is critical to prevent base-mediated side reactions and ensure the kinetic stability of the lithiated intermediate.
Step 2: Acetylation After stirring for a period to ensure complete deprotonation, an acetylating agent such as N,N-dimethylacetamide or acetyl chloride is added to the solution. The reaction is allowed to slowly warm to room temperature.
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Causality: The highly nucleophilic carbanion of the lithiated pyridine attacks the electrophilic carbonyl carbon of the acetylating agent. This forms a new carbon-carbon bond, installing the desired ethanone group at the 2-position.
Step 3: Aqueous Workup and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Causality: The aqueous quench protonates any remaining organometallic species and allows for the separation of the organic product from inorganic salts.
Step 4: Purification The crude product is purified by column chromatography on silica gel to yield the pure 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.
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Causality: Chromatography separates the target compound from any unreacted starting material, byproducts, or impurities generated during the reaction.
Caption: General workflow for the synthesis of the target compound.
Chemical Reactivity and Applications in Drug Discovery
The true value of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone lies in its capacity as a versatile intermediate for constructing more complex molecular architectures. The bromine atom at the 3-position is particularly valuable as it readily participates in transition-metal-catalyzed cross-coupling reactions.
Key Application: Suzuki-Miyaura Cross-Coupling
A primary application of this intermediate is in Suzuki-Miyaura cross-coupling reactions to form a new C-C bond at the 3-position. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance. For instance, this bromo-pyridine can be coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl structures, which are common motifs in pharmacologically active compounds.[2]
Exemplary Protocol: Coupling with Indole-4-boronic acid pinacol ester
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Reaction Setup: To a solution of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone in a solvent mixture like 1,4-dioxane and water, add the desired boronic acid or ester (e.g., indole-4-boronic acid pinacol ester, 1.5 equivalents).
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Base and Catalyst Addition: Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2M solution, 5 equivalents), followed by a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 equivalents).[2]
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Execution: Degas the mixture with an inert gas (Argon) for several minutes to remove oxygen, which can deactivate the catalyst. Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
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Workup and Purification: After cooling, perform a standard aqueous workup, extract the product with an organic solvent, and purify using column chromatography to isolate the coupled product.
This type of transformation is instrumental in synthesizing libraries of compounds for structure-activity relationship (SAR) studies, such as in the development of kinase inhibitors for cancer therapy or modulators of other biological targets.[2][3]
Caption: Suzuki-Miyaura coupling reaction scheme.
Safety and Handling
1-(3-Bromo-6-methoxypyridin-2-yl)ethanone should be handled with standard laboratory safety precautions. It is an organic bromide and should be considered potentially harmful if ingested, inhaled, or absorbed through the skin.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete hazard and handling information.
Conclusion
1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a strategically designed synthetic building block with significant potential in medicinal and materials chemistry. Its trifunctional nature allows for a range of chemical modifications, with its utility in palladium-catalyzed cross-coupling reactions being particularly noteworthy. This guide has outlined its fundamental properties, a logical synthetic pathway, and its primary application, providing researchers with the foundational knowledge required to effectively incorporate this valuable intermediate into their synthetic programs.
References
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National Center for Biotechnology Information. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. Retrieved from [Link]
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Kornfilt, D. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. The Denmark Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone. Retrieved from [Link]
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone [stage0.myskinrecipes.com]
